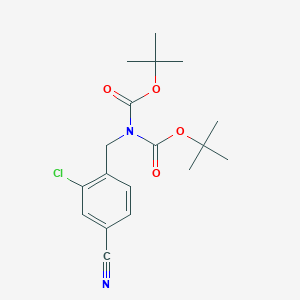![molecular formula C28H19FN4 B14218990 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- CAS No. 824394-73-2](/img/structure/B14218990.png)
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole core, substituted with a diphenyl-imidazole moiety and a fluorine atom, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other substituents on the benzimidazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development
Medicine: Its potential therapeutic applications include treatments for bacterial infections, viral diseases, and cancer
Industry: It is used in the development of new materials, including dyes, polymers, and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer cells, it may act as a protein kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis . The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound.
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4,5-Diphenylimidazole: Used in the synthesis of various pharmaceuticals and materials.
Fluorobenzimidazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
824394-73-2 |
|---|---|
Fórmula molecular |
C28H19FN4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C28H19FN4/c29-20-15-16-23-24(17-20)31-27(30-23)21-13-7-8-14-22(21)28-32-25(18-9-3-1-4-10-18)26(33-28)19-11-5-2-6-12-19/h1-17H,(H,30,31)(H,32,33) |
Clave InChI |
OHBFDMSHMHRIEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C4=NC5=C(N4)C=C(C=C5)F)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
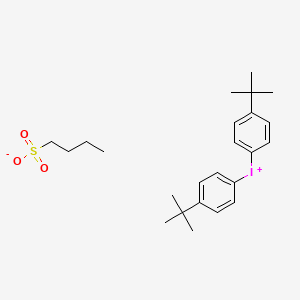
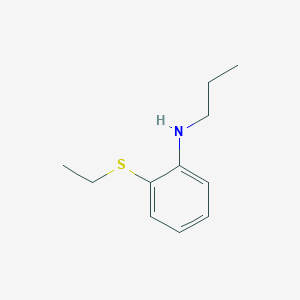
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
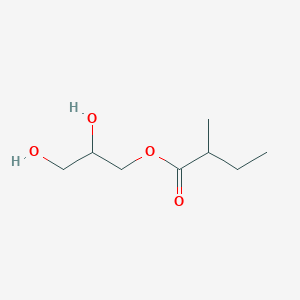
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
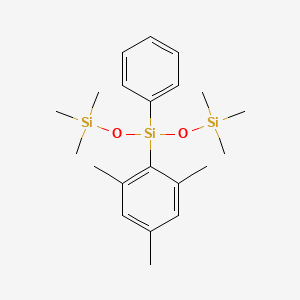
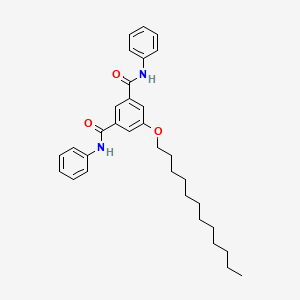
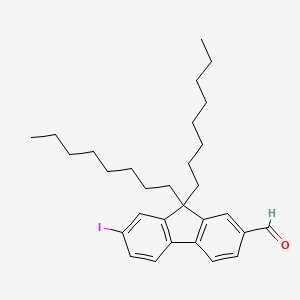

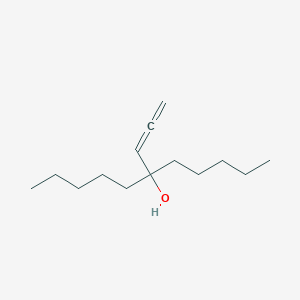
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
